Product packaging for 5'-O-Dmt-2'-O-methyl-inosine(Cat. No.:CAS No. 128219-84-1)

5'-O-Dmt-2'-O-methyl-inosine

货号: B1147624
CAS 编号: 128219-84-1
分子量: 584.62
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Significance of Modified Nucleosides in Biological Systems

Modified nucleosides are fundamental to various cellular functions. biosynth.com Found in all domains of life, these molecules are not merely structural components of DNA and RNA but also active participants in metabolism, cell signaling, and macromolecule biosynthesis. biosynth.com Nature's own repertoire of modified nucleosides, such as N1-methylpseudouridine (m1Ψ), has demonstrated the profound impact of these alterations, for instance, by enhancing the stability and effectiveness of mRNA vaccines. biosynth.com In therapeutic contexts, modified nucleosides are instrumental as antiviral and anticancer agents, where they can interfere with the DNA synthesis of rapidly dividing cancer cells or viral replication. biosynth.combldpharm.com These modifications can range from alterations to the nucleobase itself to changes in the sugar moiety, each conferring unique properties. biosynth.com

Overview of 2'-O-Methylation (Nm) in Ribonucleic Acids

Among the more than 170 identified RNA modifications, 2'-O-methylation (Nm) is one of the most common and vital. the-innovation.org This modification involves the addition of a methyl group to the 2' hydroxyl group of the ribose sugar of a nucleotide. the-innovation.orgwikipedia.org Nm is widespread, occurring on all four standard nucleotides (A, U, G, C) and across most RNA types, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). the-innovation.orgnih.gov

The presence of a 2'-O-methyl group has significant functional consequences. It enhances the stability of RNA by protecting it from degradation by nucleases and preventing hydrolysis. wikipedia.orgcd-genomics.com This modification also influences RNA structure and its interactions with proteins and other nucleic acids. cd-genomics.com In mRNA, for example, Nm is linked to increased stability, which can lead to higher levels of gene expression. nanoporetech.com The process is catalyzed by RNA methyltransferases, which transfer a methyl group from S-adenosyl methionine (SAM) to the target ribose. cd-genomics.com

Unique Characteristics of Inosine (B1671953) as a Purine (B94841) Nucleoside Analog

Inosine, a naturally occurring purine nucleoside, is formed when hypoxanthine (B114508) is attached to a ribose ring. wikipedia.org It was first identified in transfer RNA (tRNA) in 1965. nih.gov A key feature of inosine is its ability to pair with multiple bases—adenine (A), cytosine (C), and uracil (B121893) (U). wikipedia.org This "wobble" pairing is particularly important in the anticodon loop of tRNAs, where it expands decoding capacity and enhances the efficiency of translation. nih.gov

Structurally, the substitution of adenosine (B11128) with inosine can alter the stability of double-stranded RNA. nih.gov For instance, an inosine-uracil (I-U) pair is less stable than an adenine-uracil (A-U) pair, while an inosine-cytosine (I-C) pair is more stable. nih.gov In mRNA, the enzymatic conversion of adenosine to inosine (A-to-I editing) can change the sequence of the resulting protein or affect the transcript's stability, splicing, and localization. nih.gov Due to its structural similarity to guanosine (B1672433), inosine is often recognized as guanosine by cellular machinery during translation. nih.gov

Contextualization of 5'-O-Dmt-2'-O-methyl-inosine as a Synthetic Building Block for Oligonucleotides

This compound is a chemically modified nucleoside designed specifically for the laboratory synthesis of oligonucleotides. cymitquimica.com It combines three key features: the inosine base, a 2'-O-methyl group, and a 5'-O-dimethoxytrityl (DMT) group.

The 2'-O-methyl group provides nuclease resistance and enhances the thermal stability of the resulting RNA duplex. cymitquimica.com The DMT group is a bulky protecting group attached to the 5' hydroxyl position. This group is crucial for solid-phase oligonucleotide synthesis, a standard method for creating custom DNA and RNA sequences. cymitquimica.com The DMT group protects the 5' end during the chemical reactions that add each subsequent nucleoside to the growing chain and is removed at the beginning of each coupling cycle to allow the next building block to be added. cymitquimica.com The phosphoramidite (B1245037) version of this compound, 5'-O-DMT-2'-O-methylinosine 3'-CE phosphoramidite, is the active reagent used in the automated synthesis process.

This combination of modifications makes this compound a valuable tool for creating synthetic RNA molecules with specific properties, such as enhanced stability and the unique base-pairing capabilities of inosine. cymitquimica.com These synthetic oligonucleotides are used in a wide range of research and therapeutic applications, including antisense technology and RNA interference (RNAi). cymitquimica.com

Current Research Landscape and Emerging Areas of Investigation

The field of modified nucleic acids is vibrant, with ongoing research exploring their roles in disease and their potential as therapeutic agents. The ability to detect and map RNA modifications like Nm with high-throughput methods such as Nm-seq and nanopore sequencing has revealed their regulatory roles in gene expression and their association with diseases like cancer. cd-genomics.comnanoporetech.com For example, altered Nm levels on specific transcripts have been linked to tumorigenesis. the-innovation.orgnanoporetech.com

Research involving synthetic building blocks like this compound is integral to these efforts. The creation of modified oligonucleotides allows scientists to probe the structure and function of RNA molecules, develop RNA-based therapies, and create diagnostic tools. Emerging areas include the use of modified nucleotides in CRISPR gene-editing systems to improve their efficacy and the development of novel nucleoside analogs with enhanced therapeutic properties. nih.gov The study of how inosine and its analogs affect RNA structure and function, particularly in the context of oxidative damage and disease, is also an active area of investigation. nih.gov

Data Tables

Table 1: Properties of this compound

Property Value Source
Molecular Formula C32H32N4O7
Molecular Weight 584.63 g/mol
Appearance White to off-white powder
Purity ≥97% by HPLC

| Primary Application | Synthetic building block for oligonucleotides | cymitquimica.com |

Table 2: Key Modifications and Their Functions

Modification Function Source
2'-O-methylation (on ribose) Enhances nuclease resistance and thermal stability of RNA duplexes. wikipedia.orgcd-genomics.comcymitquimica.com
Inosine (base) Allows for wobble base pairing with A, C, and U; recognized as G during translation. wikipedia.orgnih.gov

| 5'-O-Dimethoxytrityl (DMT group) | Acid-labile protecting group for the 5'-hydroxyl, enabling stepwise solid-phase oligonucleotide synthesis. | cymitquimica.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32N4O7 B1147624 5'-O-Dmt-2'-O-methyl-inosine CAS No. 128219-84-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O7/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(37)28(41-3)31(43-25)36-19-35-26-29(36)33-18-34-30(26)38/h4-16,18-19,25,27-28,31,37H,17H2,1-3H3,(H,33,34,38)/t25-,27-,28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFBGUCGEWPHRA-QWOIFIOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies for 5 O Dmt 2 O Methyl Inosine

Methodologies for Nucleoside Protection and Selective Functionalization

The selective functionalization of nucleosides like inosine (B1671953) is a cornerstone of oligonucleotide synthesis. It requires a strategic application of protecting groups to shield reactive sites that are not intended to participate in a given reaction step. This ensures the regioselective formation of the desired product.

The 4,4'-dimethoxytrityl (DMT) group is a widely used acid-labile protecting group for the 5'-hydroxyl function of nucleosides in oligonucleotide synthesis. wikipedia.orgumich.edu Its primary role is to block the 5'-OH group, preventing it from undergoing unwanted reactions during subsequent chemical modifications, such as 2'-O-methylation and phosphoramidite (B1245037) derivatization. journalirjpac.com The DMT group is selectively attached to the 5'-hydroxyl group due to the higher reactivity and reduced steric hindrance of this primary alcohol compared to the secondary hydroxyl groups at the 2' and 3' positions of the ribose sugar. umich.eduresearchgate.net

The bulky nature of the DMT group contributes to this selectivity. researchgate.net Furthermore, the DMT group's stability under the conditions required for subsequent reactions and its efficient removal under mild acidic conditions make it an ideal choice for solid-phase synthesis. umich.edu The orange-colored dimethoxytrityl cation released upon deprotection also allows for the quantitative monitoring of the coupling efficiency at each step of the oligonucleotide synthesis cycle. wikipedia.org

Table 1: Key Properties and Functions of the 5'-O-DMT Protecting Group

PropertyDescriptionReference
Chemical Nature Acid-labile protecting group wikipedia.org
Selectivity High selectivity for the primary 5'-hydroxyl group umich.eduresearchgate.net
Function Prevents unwanted reactions at the 5'-position during synthesis journalirjpac.com
Cleavage Removed under mild acidic conditions umich.edu
Monitoring Release of a colored cation allows for reaction monitoring wikipedia.org

The introduction of a methyl group at the 2'-position of the ribose sugar (2'-O-methylation) is a common modification that confers desirable properties to oligonucleotides, such as increased nuclease resistance and enhanced binding affinity to complementary RNA strands. genelink.comwikipedia.org Several strategies have been developed for the regioselective 2'-O-methylation of inosine.

One approach involves the use of a stannous chloride catalyst to achieve regioselective alkylation at the 2'-OH position. nih.gov Another method utilizes a strategy of minimal protection, where the alkylation is performed on a partially protected inosine derivative. nih.gov More advanced techniques employ organocatalysts to achieve high yields and selectivity for the 2'-O-functionalization, avoiding complex protection and deprotection steps. nih.govnih.gov The choice of methylation strategy can depend on factors such as the desired yield, purity, and scalability of the synthesis.

Table 2: Comparison of 2'-O-Methylation Strategies

StrategyKey FeaturesAdvantagesChallengesReference
Catalyst-Mediated Employs catalysts like stannous chloride to direct methylation to the 2'-position.High regioselectivity.May require specific reaction conditions and catalyst removal. nih.gov
Minimal Protection Reduces the number of protection/deprotection steps.Simpler synthetic route.Potential for side reactions at other unprotected hydroxyl groups. nih.gov
Organocatalysis Uses small organic molecules to catalyze the selective 2'-O-functionalization.High yields and selectivity, avoids complex protection schemes.Catalyst synthesis may be required. nih.govnih.gov

Following 5'-O-protection and 2'-O-methylation, the inosine derivative is converted into a phosphoramidite monomer. This is achieved by reacting the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. wikipedia.orghuarenscience.com The resulting 5'-O-Dmt-2'-O-methyl-inosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite is the building block used in automated solid-phase oligonucleotide synthesis. axispharm.com

The phosphoramidite group is stable under neutral conditions but is readily activated by a weak acid, such as tetrazole, during the coupling step of oligonucleotide synthesis. wikipedia.org This activation allows for the rapid and efficient formation of a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain. Research has shown that 2'-O-methyl phosphoramidites exhibit higher coupling efficiencies compared to their RNA counterparts, leading to higher yields of the full-length oligonucleotide product. genelink.com

Synthetic Challenges Associated with Inosine Nucleoside Precursors

The synthesis of modified inosine derivatives is not without its challenges. Inosine and its derivatives often exhibit unusual solubility characteristics, which can complicate purification processes. nih.gov For instance, the separation of diastereoisomeric mixtures that can arise during certain synthetic steps may be difficult. nih.gov

Furthermore, the presence of multiple reactive sites on the inosine nucleoside, including the hydroxyl groups on the ribose and the functional groups on the hypoxanthine (B114508) base, necessitates a carefully designed protection strategy to avoid side reactions. journalirjpac.com Inadequate protection can lead to the formation of impurities that are difficult to remove and can compromise the quality of the final oligonucleotide. The potential for side reactions, such as branching at the internucleotide phosphate (B84403) linkages, was a significant issue in earlier solution-phase synthesis methods and highlights the importance of robust protecting group strategies. trilinkbiotech.com The complexity of the sequence, including repetitive or GC-rich regions, can also present challenges during the synthesis of oligonucleotides containing modified inosines. exactmer.com

Optimization of Reaction Pathways for Enhanced Yield and Purity in Research Applications

To address the challenges associated with the synthesis of this compound, researchers have focused on optimizing reaction pathways to improve both the yield and purity of the final product. This includes the development of novel catalysts and protecting groups that offer greater selectivity and efficiency. nih.govnih.gov

Purification techniques are also critical for obtaining high-purity phosphoramidite monomers. Chromatographic methods, such as silica (B1680970) gel chromatography, are commonly employed to separate the desired product from unreacted starting materials and side products. huarenscience.com The optimization of these purification protocols is essential for ensuring that the final phosphoramidite is of sufficient quality for use in automated oligonucleotide synthesis, where even small amounts of impurities can lead to a significant decrease in the yield of the desired full-length oligonucleotide. exactmer.com The use of advanced purification techniques can help to overcome issues related to the challenging synthesis of longer oligonucleotides where yields can decrease significantly. slideshare.net

Incorporation of 2 O Methyl Inosine into Oligonucleotide Constructs

Solid-Phase Synthesis of Oligoribonucleotides Containing 2'-O-Methyl-Inosine

The primary method for the chemical synthesis of oligonucleotides containing 2'-O-methyl-inosine is solid-phase phosphoramidite (B1245037) chemistry. This automated, cyclical process allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, typically controlled pore glass (CPG).

The synthesis cycle for incorporating a 2'-O-methyl-inosine residue involves four main steps:

Detritylation: The process begins with the removal of the acid-labile 5'-O-dimethoxytrityl (DMT) protecting group from the terminal nucleoside bound to the solid support. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

Coupling: The 5'-O-DMT-2'-O-methyl-inosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite is activated, typically by an acidic azole catalyst like tetrazole. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage. The coupling time for sterically hindered 2'-O-protected ribonucleoside phosphoramidites may be longer (5-15 minutes) compared to standard deoxynucleoside phosphoramidites (around 20 seconds) to ensure high efficiency. trilinkbiotech.com

Capping: To prevent the elongation of unreacted chains in subsequent cycles, any unreacted 5'-hydroxyl groups are irreversibly blocked or "capped." This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, commonly an iodine solution in the presence of water and a weak base like pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate (B84403) backbone are removed to yield the final, purified oligonucleotide containing the 2'-O-methyl-inosine modification.

StepReagent(s)Purpose
Detritylation Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)Removes the 5'-DMT protecting group, exposing the 5'-hydroxyl.
Coupling This compound phosphoramidite and an activator (e.g., tetrazole)Adds the 2'-O-methyl-inosine nucleotide to the growing chain.
Capping Acetic anhydride and 1-methylimidazoleBlocks unreacted 5'-hydroxyl groups to prevent failure sequences.
Oxidation Iodine solutionStabilizes the internucleotide linkage by converting phosphite to phosphate.

Enzymatic Incorporation of 2'-O-Methyl-Inosine Analogs into RNA

While chemical synthesis is the standard for producing short, modified oligonucleotides, enzymatic methods offer an alternative for generating longer RNA molecules containing modified nucleosides.

The enzymatic incorporation of 2'-O-methylated nucleotides, including analogs of inosine (B1671953), by RNA polymerases is generally inefficient with wild-type enzymes. The bulky 2'-O-methyl group can cause steric hindrance within the active site of the polymerase, impeding recognition and incorporation. However, significant progress has been made in engineering RNA polymerases, particularly T7 RNA polymerase, to better accommodate and utilize 2'-O-methylated nucleoside triphosphates (NTPs). nih.govsemanticscholar.org

Mutant T7 RNA polymerases have been developed that exhibit increased tolerance for 2'-O-methylated substrates, enabling the synthesis of fully 2'-O-methylated RNA transcripts. nih.gov These engineered polymerases often contain specific mutations that alter the active site to reduce steric clashes with the 2'-O-methyl group. Research has shown that certain mutant polymerases can incorporate 2'-O-methylated NTPs with yields much higher than previously possible. nih.gov

In contrast to the progress with polymerases, RNA ligases generally show poor acceptance of 2'-O-methylated nucleotides at the ligation junction. A terminal 2'-O-methylation at the 3'-end of an RNA molecule significantly inhibits the activity of RNA ligases, leading to reduced ligation efficiency. semanticscholar.org This inhibitory effect is an important consideration in experimental designs that involve the enzymatic ligation of RNA fragments.

Metabolic labeling is a powerful technique for studying RNA synthesis, trafficking, and degradation within living cells. This approach involves introducing a modified nucleoside analog into the cellular environment, where it is taken up by cells and incorporated into newly transcribed RNA via the cell's natural metabolic pathways.

For a 2'-O-methyl-inosine analog to be used in metabolic labeling, it must be efficiently transported into the cell and subsequently converted into its triphosphate form by cellular kinases. This triphosphate analog must then be recognized and incorporated by the cell's endogenous RNA polymerases. While the general principle of metabolic labeling is well-established for various nucleoside analogs, the specific application of 2'-O-methyl-inosine for this purpose presents challenges due to the generally low efficiency of incorporation by cellular polymerases.

Further research is needed to develop 2'-O-methyl-inosine analogs that are readily metabolized and incorporated by cellular machinery, which would enable the study of inosine-containing RNA dynamics in vivo.

Impact of 2'-O-Methyl-Inosine Incorporation on Oligonucleotide Assembly Efficiency

The incorporation of 2'-O-methyl-inosine can have a notable impact on the efficiency of solid-phase oligonucleotide synthesis. A key metric for synthesis efficiency is the coupling efficiency at each step, which is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite.

Research and practical application have shown that 2'-O-methyl phosphoramidites, including that of inosine, generally exhibit high coupling efficiencies, often comparable to or even exceeding those of standard RNA phosphoramidites. genelink.com This high efficiency is crucial for the synthesis of long oligonucleotides, as even a small decrease in coupling efficiency at each step can lead to a significant reduction in the yield of the full-length product.

The theoretical maximum yield of a full-length oligonucleotide can be calculated using the formula: Yield = (Average Coupling Efficiency)^n , where 'n' is the number of coupling steps.

Average Coupling EfficiencyYield of a 20-merYield of a 50-merYield of a 100-mer
98.0%66.8%36.4%13.3%
99.0%82.6%60.5%36.6%
99.5%90.5%77.8%60.6%

Structural and Biophysical Consequences of 2 O Methyl Inosine Modifications

Influence on Nucleic Acid Conformation and Helical Architecture

Bias Towards C3'-endo Ribose Sugar Pucker Conformation

The conformation of the ribose sugar ring, known as its "pucker," is a critical determinant of nucleic acid architecture. The two most common conformations are C2'-endo, characteristic of B-form DNA, and C3'-endo, which is prevalent in A-form RNA helices. The 2'-O-methyl modification on the inosine (B1671953) ribose sterically biases the sugar to preferentially adopt the C3'-endo conformation. nih.govfrontiersin.orgnih.govbiorxiv.org

This preference arises from steric repulsion between the bulky 2'-O-methyl group and the adjacent 3'-phosphate group when the sugar is in the C2'-endo state. frontiersin.orgbiorxiv.org By favoring the C3'-endo pucker, the 2'-O-methyl group pre-organizes the nucleotide into a conformation that is optimal for forming an A-type helix. nih.govnih.gov This conformational biasing reduces the entropic penalty associated with duplex formation, as the single-stranded oligonucleotide is already conformationally restricted. frontiersin.orgbiorxiv.org The stabilization energy of this bias in pyrimidine nucleosides has been estimated to be between 0.1 and 0.6 kcal/mol. frontiersin.orgbiorxiv.org

Stabilization of RNA Duplexes and RNA:DNA Chimeras

A direct consequence of the C3'-endo conformational preference is the increased thermodynamic stability of duplexes containing 2'-O-methylated nucleotides. The presence of 2'-O-methyl-inosine enhances the stability of both RNA:RNA duplexes and RNA:DNA hybrid chimeras. acs.orgnih.gov The hydrogen bonding behavior of a 2'-O-methylated nucleotide is more similar to that of an RNA/RNA base pair than a DNA/RNA pair, contributing to this stabilization. acs.org

Each 2'-O-methylation can increase the melting temperature (Tm) of a duplex, with studies showing an increase of approximately 1.3°C per modification for a 2'-O-methyl RNA/DNA chimeric duplex binding to an RNA target. acs.org This stabilization is energetically significant, with each modification contributing approximately 0.2 kcal/mol to the duplex's stability. nih.govnih.govwikipedia.org This enhanced stability is a key reason for the use of 2'-O-methyl modifications in antisense oligonucleotides and siRNAs, as it improves their binding affinity to target mRNA molecules.

Table 1: Thermodynamic Impact of 2'-O-Methylation on Duplex Stability
ParameterValueReference
Increase in Melting Temperature (Tm) per modification (2'-OMe RNA:DNA/RNA duplex)~1.3°C acs.org
Free Energy of Stabilization (ΔG°) per modification~0.2 kcal/mol nih.govnih.govwikipedia.org

Base-Pairing Behavior of Inosine within Modified Oligonucleotides

Inosine, the nucleoside of hypoxanthine (B114508), is structurally similar to guanosine (B1672433) but lacks the exocyclic amino group at the C2 position. This difference allows it to form a variety of base pairs, a property that is modulated by the structural constraints imposed by the 2'-O-methyl modification.

Examination of Wobble Base Pairing Interactions

Inosine is well-known for its ability to form "wobble" base pairs, which deviate from the canonical Watson-Crick geometry. The primary wobble pairs involving inosine are I-U, I-A, and I-C. wikipedia.orgmicrobenotes.com The 2'-O-methyl group does not directly participate in hydrogen bonding but stabilizes the surrounding helical structure, thereby influencing the dynamics and stability of these non-canonical pairs.

I-C Pair: The inosine-cytosine pair is the most stable of the inosine pairings. glenresearch.comgenelink.com Structurally, it is nearly a Watson-Crick pair, forming two hydrogen bonds (N1-H···N3 and O6···H-N4), missing only the third hydrogen bond present in a G-C pair due to the absence of the 2-amino group on inosine. nih.govglenresearch.com

I-U and I-A Pairs: The I-U and I-A pairs are classic wobble geometries. nih.govnih.gov These pairs are thermodynamically less stable than the I-C pair and introduce minor distortions into the helical backbone. nih.govnih.gov For instance, NMR studies have shown that the I-A wobble pair can coexist in two different geometric configurations. nih.gov The I-U pair, similar to the G-U wobble pair, is a fundamental motif in RNA secondary structure. nih.govembopress.org

Universal Base Functionality and its Structural Implications

Due to its capacity to form hydrogen bonds with all four canonical bases, inosine is often employed as a "universal base" in probes and primers. genelink.comwikipedia.orgcreative-biolabs.com The 2'-O-methyl modification can enhance this utility by increasing the binding affinity of the oligonucleotide strand. The thermodynamic stability of these pairings generally follows the order: I-C > I-A > I-T/U ~ I-G. genelink.comnih.govacs.org

Table 2: Hierarchy of Thermodynamic Stability for Inosine Base Pairs
Base PairRelative StabilityNumber of H-BondsReference
Inosine-Cytosine (I-C)Most Stable2 glenresearch.comgenelink.comnih.govacs.org
Inosine-Adenine (I-A)Intermediate2 genelink.comnih.govacs.org
Inosine-Uracil/Thymine (I-U/T)Less Stable2 genelink.comnih.govacs.org
Inosine-Guanine (I-G)Least StableVariable nih.govacs.org

Effects on Higher-Order RNA Structures, including G-Quadruplexes and Pseudoknots

The structural consequences of 2'-O-methyl-inosine extend beyond simple duplexes to more complex, tertiary RNA folds like G-quadruplexes and pseudoknots.

G-Quadruplexes: G-quadruplexes (G4s) are four-stranded structures formed in guanine-rich sequences, stabilized by stacked G-quartets where four guanines are connected by Hoogsteen hydrogen bonds. Inosine, being isostructural with guanine, can substitute for a guanine within a G-quartet. acs.orgnih.gov This substitution can activate the formation of latent G-quadruplexes in RNA sequences that would not otherwise fold into this structure. acs.orgnih.govacs.org The resulting inosine-containing G-quadruplexes, termed "GI-quadruplexes," typically adopt a parallel topology and remain dependent on potassium ions for stability. acs.orgnih.gov However, the substitution of guanine with inosine generally leads to a moderate reduction in the thermal stability of the quadruplex, as the I-quartet has fewer hydrogen bonds than a G-quartet. frontiersin.orgacs.org Recent molecular dynamics studies suggest that 2'-O-methylation of the tetrads does not significantly stabilize the G-quartet or I-quartet itself. biorxiv.org The presence of inosine can also prevent the aggregation of oligonucleotides that have a tendency to form G-quadruplex multimers. google.com

Pseudoknots: An RNA pseudoknot is a tertiary structure consisting of at least two stem-loop structures in which the loop of one stem forms part of the second stem. nih.govresearchgate.net The stability and function of pseudoknots are highly dependent on the coaxial stacking of their helical stem regions. The 2'-O-methyl modification on an inosine located within a stem region of a pseudoknot would be expected to enhance the stability of that helical segment. This is due to the inherent bias of the 2'-O-methyl group for the C3'-endo pucker, which promotes the A-form helical geometry characteristic of RNA stems. nih.govnih.gov If 2'-O-methyl-inosine is located in a loop, its conformational rigidity could influence the loop's ability to make tertiary contacts or interact with other molecules. The ability of inosine to form wobble pairs could also be a factor, potentially allowing for non-canonical pairings within the pseudoknot's stems or loops, which are crucial for the structure and function of many pseudoknots. embopress.org

Advanced Methodologies for Structural and Conformational Analysis

The precise elucidation of the three-dimensional structure and conformational dynamics of nucleic acids containing modified nucleosides, such as 2'-O-methyl-inosine, is paramount to understanding their biological function. Advanced biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy, provide invaluable insights into the atomic-level details of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Modified RNA Studies

The 2'-O-methyl group introduces a bulky substituent on the ribose ring, which sterically favors a C3'-endo sugar pucker. This conformation is characteristic of A-form RNA helices. NMR studies can precisely determine the sugar pucker conformation by analyzing the coupling constants between the ribose protons, particularly the H1'-H2' coupling constant. A small H1'-H2' coupling constant (typically < 2 Hz) is indicative of a C3'-endo conformation, while a larger value (around 8-10 Hz) suggests a C2'-endo conformation, which is more prevalent in B-form DNA.

Furthermore, NMR can provide detailed information about the local structure and dynamics at and around the modification site. Chemical shift perturbations of non-exchangeable protons (H2, H8, H1', etc.) and exchangeable imino protons upon introduction of the 2'-O-methyl-inosine modification can reveal changes in base stacking, hydrogen bonding, and solvent accessibility. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximities between protons, providing crucial distance restraints for structure calculation.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 2'-O-methylated Purine (B94841) Derivative in an RNA Duplex
ProtonChemical Shift (ppm)
H88.24
H1'5.83
H2'4.36
H3'4.29
H4'4.01-4.06
H5'/H5''3.95, 4.14
2'-OCH₃3.07

Data is based on a 2'-O-methyl-3-deazaguanine nucleoside and serves as an illustrative example.

X-ray Crystallography of 2'-O-Methyl-Inosine-Containing Nucleic Acids

X-ray crystallography is a high-resolution technique that provides a static, three-dimensional snapshot of a molecule in its crystalline state. This method has been instrumental in determining the precise atomic coordinates of nucleic acid duplexes containing 2'-O-methylated ribonucleosides, thereby offering a detailed view of their helical structure, base pairing, and hydration patterns.

The crystal structure of a fully 2'-O-methylated RNA hexamer duplex, 2'-O-Me(CGCGCG)₂, has been determined at a near-atomic resolution of 1.30 Å, providing a canonical example of the structural consequences of 2'-O-methylation. nih.govnih.gov The duplex adopts a right-handed A-form helical conformation, which is typical for RNA. The 2'-O-methyl groups are located in the minor groove of the helix.

Key structural parameters derived from the crystallographic data of 2'-O-Me(CGCGCG)₂ highlight the characteristics of a 2'-O-methylated RNA duplex:

Interactive Data Table: Helical and Sugar Pucker Parameters for 2'-O-Me(CGCGCG)₂
ParameterValue
Helix TypeA-form
Resolution1.30 Å
Helical Twist32.7°
Base Pair Rise2.8 Å
Inclination Angle14.5°
Sugar PuckerC3'-endo
Glycosidic Torsion Angleanti

The C3'-endo sugar pucker is consistently observed for all residues, which is a direct consequence of the steric hindrance imposed by the 2'-O-methyl group. This sugar conformation is a defining feature of the A-form helix. The glycosidic torsion angles are all in the anti conformation, which is necessary for Watson-Crick base pairing. The presence of the methyl groups in the minor groove also influences the hydration spine of the duplex.

Spectroscopic Characterization Techniques (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of nucleic acids in solution. CD measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the helical conformation of the nucleic acid.

RNA duplexes containing 2'-O-methylated nucleosides, including 2'-O-methyl-inosine, typically exhibit a CD spectrum characteristic of an A-form helix. researchgate.net This is characterized by a strong positive band around 260 nm, a negative band around 210 nm, and a crossover at approximately 235 nm. The positive band is primarily due to the stacking interactions between the base pairs in the right-handed helix.

CD spectroscopy is also a valuable tool for studying the thermal stability of nucleic acid duplexes. By monitoring the CD signal at a specific wavelength (usually 260 nm) as a function of temperature, a melting curve can be generated. The midpoint of this transition, the melting temperature (Tₘ), is a measure of the duplex stability. The incorporation of 2'-O-methyl-inosine generally leads to an increase in the Tₘ of an RNA duplex compared to its unmodified counterpart, indicating enhanced thermal stability. This stabilization is attributed to the pre-organization of the ribose sugar in the C3'-endo conformation, which reduces the entropic penalty of duplex formation.

Interactive Data Table: Typical CD Spectral Features of a 2'-O-Methylated RNA Duplex
Spectral FeatureWavelength (nm)Ellipticity
Positive Maximum~260Strong Positive
Negative Maximum~210Strong Negative
Crossover~235Zero

Functional Implications of 2 O Methyl Inosine in Rna Biology

Modulation of Nuclease Degradation Resistance in Modified Oligonucleotides

A primary application of incorporating 2'-O-methylated nucleosides like 2'-O-methyl-inosine into oligonucleotides is to enhance their resistance to degradation by nucleases. genelink.comgenelink.com This increased stability is crucial for the efficacy of RNA-based therapeutics and research tools, such as antisense oligonucleotides and small interfering RNAs (siRNAs), which must persist in biological environments rife with degradative enzymes.

The 2'-hydroxyl group of the ribose sugar in natural RNA is a key recognition site for many ribonucleases (RNases), which catalyze the cleavage of the phosphodiester backbone. The addition of a methyl group to this 2' position (2'-O-methylation) sterically hinders the access of these enzymes to the RNA backbone, thereby protecting the oligonucleotide from degradation. synoligo.commdpi.com This modification effectively confers resistance to single-stranded endonucleases. idtdna.com

Similarly, while primarily targeting DNA, deoxyribonucleases (DNases) can also degrade RNA under certain conditions, particularly in chimeric oligonucleotides. Studies have shown that DNA oligonucleotides incorporating 2'-O-methyl modifications are significantly less susceptible to DNase digestion, with some reports indicating a 5- to 10-fold reduction in degradation rates. idtdna.com The modification prevents enzymatic hydrolysis, prolonging the half-life of the oligonucleotide in cellular environments and in serum. wikipedia.org

Table 1: Effect of 2'-O-Methylation on Oligonucleotide Stability
ModificationEnzyme ClassObserved EffectMechanism
2'-O-MethylationRibonucleases (RNases)Increased resistanceSteric hindrance at the 2'-hydroxyl position, preventing enzymatic cleavage.
2'-O-MethylationDeoxyribonucleases (DNases)Increased resistance (5- to 10-fold)Steric hindrance, reducing susceptibility to degradation.

To further bolster nuclease resistance, 2'-O-methyl modifications are often used in conjunction with phosphorothioate (PS) linkages. synoligo.com A phosphorothioate linkage is a modification of the phosphodiester backbone where a non-bridging oxygen atom is replaced by a sulfur atom. idtdna.comgenelink.com This change makes the internucleotide linkage more resistant to cleavage by a wide range of exonucleases and endonucleases. genelink.com

The combination of 2'-O-methylated nucleosides and a phosphorothioate backbone results in a synergistic enhancement of oligonucleotide stability. genelink.comnih.gov This dual modification strategy is a hallmark of second-generation antisense oligonucleotides and is also employed in synthetic guide RNAs for CRISPR-Cas9 systems to improve their stability and efficiency. nih.govplos.org While phosphorothioate linkages provide significant protection, the addition of 2'-O-methylation further shields the oligonucleotide, leading to a molecule with a substantially longer biological half-life and greater potential for therapeutic and research applications. nih.gov For instance, modified oligonucleotides with both modifications have shown half-lives exceeding 72 hours in 10% fetal bovine serum, whereas their unmodified counterparts degrade within 24 hours. nih.gov

Alterations in RNA-Protein Recognition and Binding Affinity

The 2'-O-methylation of inosine (B1671953) and other ribonucleosides can significantly alter the landscape of RNA-protein interactions. These modifications can either promote or inhibit the binding of specific proteins by changing the local conformation and steric environment of the RNA. mdpi.com

The introduction of a 2'-O-methyl group can influence the binding of a variety of RNA-binding proteins (RBPs). A critical example involves the innate immune system, which uses sensors to distinguish self-RNA from foreign RNA. The 2'-O-methylation at the 5' cap of eukaryotic mRNAs helps prevent the binding of pattern recognition receptors like RIG-I (Retinoic acid-inducible gene I) and IFIT1 (Interferon-induced protein with tetratricopeptide repeats 1), thereby avoiding an autoimmune response. nih.gov

In the context of synthetic oligonucleotides, 2'-O-methylation has been shown to reduce non-specific protein interactions that can lead to toxicity. For example, phosphorothioate oligonucleotides can bind to various proteins, including human replication protein A (RPA). nih.gov The addition of 2'-O-methyl modifications to these oligonucleotides was found to reduce their binding to RPA, thereby mitigating some of the non-specific effects associated with the phosphorothioate backbone alone. nih.gov Another class of proteins affected are the ADAR (Adenosine Deaminases Acting on RNA) family of enzymes, which are double-stranded RNA-binding proteins responsible for adenosine-to-inosine editing. nih.gov The presence of modifications on the ribose can influence the binding and activity of these enzymes.

"Reader" proteins are those that specifically recognize and bind to modified nucleosides within an RNA molecule, thereby translating the chemical mark into a functional outcome. While the concept of reader proteins is well-established for base modifications like N6-methyladenosine (m6A), which are recognized by YTH domain-containing proteins, the mechanisms for recognizing 2'-O-methylation are more varied. nih.govnih.gov

The primary mechanism by which 2'-O-methylation influences protein binding is through steric hindrance. The methyl group is a bulky addition to the ribose sugar, which can physically block the access of a protein to its RNA binding site. mdpi.com This can disrupt interactions that rely on close contact with the ribose-phosphate backbone. For example, 2'-O-methylation can sterically interfere with the interaction between mRNA and ribosomal components, potentially affecting tRNA selection and inhibiting translation. researchgate.net

Furthermore, 2'-O-methylation influences the local RNA structure by favoring a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. nih.gov This conformational biasing can either enhance or weaken the binding of proteins that recognize specific RNA shapes. Proteins that prefer to bind RNA in an A-form helix may exhibit stronger affinity for 2'-O-methylated regions, while those that bind to more flexible, unstructured regions may be repelled.

Impact on Intermolecular RNA-RNA Interactions

The 2'-O-methylation of inosine has a profound and well-characterized impact on the stability and structure of RNA duplexes. This modification enhances the thermodynamic stability of RNA-RNA interactions, a property that is leveraged in the design of antisense oligonucleotides and siRNAs to improve their binding affinity to target mRNAs. idtdna.com

The methyl group at the 2' position pre-organizes the ribose sugar into a C3'-endo conformation, which is the conformation adopted in a standard A-form RNA helix. nih.govnih.gov This pre-organization reduces the entropic penalty of duplex formation, as the single-stranded oligonucleotide is already partially in the correct conformation for binding. nih.gov The result is a more stable duplex, with studies showing that each 2'-O-methyl modification contributes approximately +0.2 kcal/mol to the free energy of duplex formation, leading to an increase in the melting temperature (Tm). wikipedia.orgnih.gov

Research using the HIV-1 transactivation response (TAR) element as a model has shown that 2'-O-methylation can preferentially stabilize alternative RNA secondary structures where the modified nucleotide is located within a paired region. researchgate.netnih.gov This indicates that beyond simply stabilizing existing duplexes, 2'-O-methylation can modulate the conformational ensemble of an RNA molecule, potentially shifting the equilibrium between different functional structures. The hydrogen bonding properties of a 2'-O-methylated nucleotide within an RNA:RNA duplex are more similar to a standard RNA:RNA pair than to an RNA:DNA pair, further contributing to the stability of RNA-targeted applications. genelink.com

Table 2: Impact of 2'-O-Methylation on RNA Duplex Properties
PropertyEffect of 2'-O-MethylationUnderlying Mechanism
Duplex Stability (Tm)IncreaseStabilization of C3'-endo sugar pucker, pre-organizing the backbone for A-form helix formation.
Thermodynamic Contribution~+0.2 kcal/mol per modificationFavorable enthalpic interactions and reduced entropic penalty upon duplex formation.
RNA Secondary StructurePreferential stabilization of paired regionsIncreases the abundance and lifetime of conformations where the modified nucleotide is in a helical structure.

Influence on Ribosomal Function and Translational Fidelity

The ribosome, a complex machinery composed of ribosomal RNA (rRNA) and proteins, is responsible for protein synthesis. The rRNA components are heavily modified with 2'-O-methylations, which are crucial for the proper production of ribosomes and for ensuring accurate protein translation. nih.gov These modifications, while not directly involved in Watson-Crick base pairing, contribute to the structural stability of rRNA. nih.govmdpi.com The 2'-O-methyl group helps to stabilize the C3'-endo conformation of the ribose sugar, a feature of A-form RNA helices, thereby stabilizing the RNA duplex. nih.gov

Research has demonstrated that altering the patterns of 2'-O-methylation on rRNA can significantly impact the ribosome's function and the fidelity of translation. nih.govnih.gov Studies in yeast have shown that producing hypo-2'-O-methylated ribosomes, those with reduced levels of this modification, leads to notable defects in translational fidelity, including increased instances of frameshifting and the selection of near-cognate start codons. biorxiv.org This indicates that 2'-O-methylation is a key factor in maintaining the accuracy of the genetic code during protein synthesis.

The presence of 2'-O-methylations affects the dynamics of the ribosome, influencing the balance between different conformational states that are necessary for the various steps of translation. nih.gov Furthermore, these modifications can impact the binding of essential translation factors. For example, hypomethylation of rRNA has been shown to affect the binding of eukaryotic translation initiation factor 1 (eIF1) to the small ribosomal subunit, which can lead to translational defects. nih.govbiorxiv.org Therefore, the precise pattern of 2'-O-methylation within rRNA acts as a regulatory layer, fine-tuning the ribosome's activity and ensuring the faithful translation of mRNA into protein. mdpi.com

Table 1: Effects of 2'-O-Methylation on Ribosomal Function

Feature Impact of 2'-O-Methylation Consequence of Hypomethylation
Ribosome Structure Stabilizes rRNA structure by promoting C3'-endo ribose conformation. nih.gov Altered ribosome dynamics and conformational states. nih.gov
Translational Fidelity Ensures accurate reading of the genetic code. nih.gov Increased frameshifting and use of incorrect start codons. biorxiv.org
Factor Binding Facilitates proper binding of translation initiation factors like eIF1. nih.govbiorxiv.org Decreased binding of translation factors, leading to translation defects. biorxiv.org
Ribosome Biogenesis Critical for the proper assembly and production of ribosomes. nih.govnih.gov Production of functionally distinct hypo-methylated ribosomes. biorxiv.org

Role in Pre-mRNA Splicing and Other RNA Processing Events

Pre-messenger RNA (pre-mRNA) splicing is a fundamental step in eukaryotic gene expression, where non-coding regions (introns) are removed and coding regions (exons) are joined together to form a mature messenger RNA (mRNA). khanacademy.orgyoutube.com This process is carried out by the spliceosome, a large ribonucleoprotein complex. The chemistry of the splicing reaction hinges on a key nucleophilic attack by the 2'-hydroxyl (2'-OH) group of a specific adenosine (B11128) nucleotide within the intron, known as the branch point adenosine. nih.govnih.gov

The presence of a methyl group at this 2'-position, forming a 2'-O-methyl-adenosine, has profound implications for splicing. Methylating the 2'-OH group of the branch point adenosine effectively blocks the first chemical step of the splicing reaction. nih.govnih.gov This is because the 2'-O-methyl group prevents the necessary nucleophilic attack on the 5' splice site.

Experimental studies using targeted 2'-O-methylation in Xenopus oocytes have demonstrated this inhibitory effect. When the authentic branch point adenosine of an adenovirus pre-mRNA was methylated, splicing was inhibited. nih.gov However, this blockage can sometimes be overcome by the activation of nearby "cryptic" branch points, which the spliceosome can use as an alternative. nih.govnih.gov Only when these cryptic sites are also mutated or unavailable does the 2'-O-methylation at the branch point lead to a complete failure of the splicing reaction. nih.gov Interestingly, even with the branch point methylated, the pre-mRNA can still be assembled into pre-catalytic spliceosome-like complexes, indicating that the modification does not prevent the initial recognition and assembly of the splicing machinery, but rather the catalytic activity itself. nih.govnih.gov

Beyond splicing, 2'-O-methylation is also a feature of other RNA processing events. For instance, small nuclear RNAs (snRNAs), which are core components of the spliceosome, are themselves 2'-O-methylated, and these modifications are important for proper spliceosome assembly and function. researchgate.net

Table 2: Impact of 2'-O-Methylation at the Branch Point Adenosine on Pre-mRNA Splicing

Splicing Step Effect of 2'-O-Methylation Research Finding
First Transesterification Blocks the nucleophilic attack by the 2'-OH group. nih.gov Splicing of the intron is inhibited. nih.gov
Spliceosome Assembly Does not prevent the formation of pre-catalytic spliceosome complexes. nih.gov Pre-splicing complex A can still form. nih.gov
Use of Branch Points Can lead to the activation of cryptic branch points. nih.gov Splicing may proceed using alternative adenosine residues. nih.gov

Contribution to Innate Immune Response Modulation via Self/Non-self Recognition

The innate immune system has evolved mechanisms to distinguish the body's own ("self") nucleic acids from those of invading pathogens like viruses and bacteria ("non-self"). nih.gov This discrimination is crucial to mount an effective immune response against infection while avoiding autoimmune reactions against the host's own tissues. nih.gov One key way the immune system achieves this is by recognizing patterns of chemical modifications on RNA.

Ribose 2'-O-methylation serves as a critical "self" marker on RNA. Eukaryotic RNA, including tRNA and rRNA, is generally more abundant in 2'-O-methylations compared to prokaryotic RNA. mdpi.com The innate immune system, particularly through endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, can detect the presence or absence of these modifications. nih.gov RNA that lacks sufficient 2'-O-methylation is recognized as foreign, triggering an immune response that includes the production of inflammatory cytokines and interferons. nih.govmdpi.com

Conversely, the presence of 2'-O-methylation on RNA can inhibit or antagonize the activation of these TLRs. nih.gov This has been demonstrated with tRNA containing a 2'-O-methylated guanosine (B1672433) at position 18 (Gm18), which is found in both prokaryotic and eukaryotic tRNA. The presence of Gm18 in tRNA inhibits its ability to stimulate an immune response through TLR7. researchgate.net This suggests that some pathogens may use 2'-O-methylation as a form of immune evasion, modifying their RNA to mimic that of the host and avoid detection. researchgate.netresearchgate.net

Studies have shown that the immune-silencing effect is not limited to one type of nucleoside; 2'-O-methylation of guanosine, adenosine, and uridine has been shown to inhibit immune responses, although the context of the surrounding sequence can also play a role. mdpi.com This system of marking RNA with 2'-O-methyl groups is therefore a fundamental component of the innate immune system's strategy for distinguishing self from non-self, thereby maintaining a balanced and appropriate immune surveillance. nih.gov

Methodological Applications of 2 O Methyl Inosine in Academic Research

Design and Synthesis of Modified Oligonucleotides as Advanced Research Tools

The incorporation of 2'-O-methyl-inosine into oligonucleotides is a key strategy for enhancing their stability and binding affinity. The 2'-O-methyl modification provides significant resistance to nuclease degradation, a crucial feature for oligonucleotides used in cellular environments. This modification also pre-organizes the sugar pucker into an A-form helix geometry, which is favorable for binding to complementary RNA strands.

Development of Antisense Oligonucleotides (ASOs) for Gene Modulation Studies

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) and modulate its function, typically leading to the downregulation of the protein it encodes. The inclusion of 2'-O-methylated nucleotides, such as 2'-O-methyl-inosine, is a hallmark of "second-generation" ASOs. These modifications significantly enhance the nuclease resistance and binding affinity of the ASO to its target mRNA.

Table 1: Impact of 2'-O-Methyl Modification on ASO Properties

Property Effect of 2'-O-Methyl Modification Research Finding
Nuclease Resistance Increased Addition of 2'-O-methyl groups to a phosphorothioate-modified AON was shown to increase the stability of binding and reduce non-specific effects mdpi.com.
Binding Affinity (Tm) Increased Incorporation of a 2'-O-methyl nucleotide into an anti-sense oligo can lead to an increase in the Tm of its duplex with RNA of 1.3°C per residue added.

| Gene Modulation | Effective | AONs with 2'-O-methyl modifications targeting splicing silencers in the SMN2 gene led to a remarkable, dose-dependent increase in full-length SMN transcripts in SMA patient-derived fibroblasts mdpi.com. |

Engineering Small Interfering RNAs (siRNAs) for Mechanistic Investigations

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that induce gene silencing through the RNA interference (RNAi) pathway. Chemical modifications, including the incorporation of 2'-O-methylated nucleotides, are employed to improve the stability, specificity, and in vivo performance of siRNAs.

Table 2: Influence of 2'-O-Methyl Modification on siRNA Activity

Modification Context Observation Implication for Mechanistic Studies
Fully Modified Sense Strand Can retain silencing activity. Allows for the design of more stable siRNAs for prolonged mechanistic investigations.
3'-Terminal 2'-O-Methyl on 20-mer Guide Strand Negatively impacts silencing activity in >60% of sequences nih.gov. Demonstrates the critical role of specific nucleotide positioning and length in siRNA-protein interactions.

| Interaction with Argonaute-2 | 3'-terminal 2'-O-methyl modification may impair guide strand interaction with the PAZ domain nih.gov. | Provides insights into the structural requirements for efficient RISC loading and function. |

Creation of Modified Aptamers for Ligand Binding Studies

Aptamers are single-stranded oligonucleotides that can fold into specific three-dimensional structures to bind to a wide range of targets, including small molecules, proteins, and cells, with high affinity and specificity. The incorporation of 2'-O-methyl-inosine and other modified nucleotides is a common strategy to enhance the stability of aptamers against nuclease degradation, a critical requirement for their use in biological assays.

Table 3: Modulation of Cocaine-Binding Aptamer Affinity through Inosine (B1671953) Substitution

Aptamer Variant Modification Dissociation Constant (Kd) for Cocaine Fold Change in Affinity vs. Parent
Parent Aptamer Unmodified ~80 µM -
Inosine-Modified Aptamer 1 Single G to I substitution 230 nM ~348-fold increase

Probing RNA Structure and Dynamics Through Site-Specific Modification

The site-specific incorporation of 2'-O-methyl-inosine into RNA molecules provides a powerful tool for investigating their structure and dynamic properties. The methyl group at the 2' position of the ribose has a significant impact on the local conformation and flexibility of the RNA backbone.

Characterization of Conformational Ensembles and Excited States

RNA molecules are not static entities but rather exist as a dynamic ensemble of different conformations. Some of these conformations, known as "excited states," are transiently populated and can be crucial for RNA function. The 2'-O-methyl modification biases the ribose sugar pucker equilibrium towards the C3'-endo conformation, which is characteristic of A-form RNA helices nih.govnih.govbiorxiv.org. This pre-organization of the sugar conformation can preferentially stabilize certain RNA structures over others.

Research using NMR spectroscopy on the HIV-1 transactivation response (TAR) element has shown that 2'-O-methylation can preferentially stabilize alternative secondary structures where the modified nucleotides are paired. This stabilization can increase both the abundance and the lifetime of low-populated, short-lived excited states by up to 10-fold nih.gov. This ability to selectively populate and prolong the lifetime of these transient states makes 2'-O-methyl modifications an invaluable tool for their characterization, providing insights into the complex conformational landscapes of functional RNA molecules. The stabilizing effect of a 2'-O-methyl group on an RNA duplex is estimated to be approximately 0.2 kcal/mol per modification nih.govnih.govbiorxiv.org.

Table 4: Effect of 2'-O-Methylation on RNA Conformational Dynamics

Parameter Effect of 2'-O-Methylation Method of Observation
Ribose Sugar Pucker Biases equilibrium towards C3'-endo conformation nih.govnih.govbiorxiv.org. NMR Spectroscopy
Duplex Stability Stabilizes RNA helices by ~0.2 kcal/mol per modification nih.govnih.govbiorxiv.org. Thermodynamic measurements

| Excited State Population | Can increase abundance and lifetime by up to 10-fold nih.gov. | NMR Relaxation Dispersion |

Kinetic and Thermodynamic Analysis of RNA Folding

Table 5: Thermodynamic Parameters for RNA Duplexes

Duplex Type Change in Free Energy (ΔG°37) Significance
Standard RNA Duplex Varies with sequence Baseline for comparison.
Duplex with I·C pair Less stable than G-C pair Inosine substitution destabilizes the duplex compared to guanosine (B1672433).

| Duplex with 2'-O-Methyl Modification | Increased stability | The 2'-O-methyl group enhances the thermal stability of the RNA duplex. |

Development of Nucleic Acid Probes for Molecular Detection and Imaging

The modification of oligonucleotides with 2'-O-methyl-inosine has become a significant strategy in the development of advanced nucleic acid probes for molecular detection and imaging. The incorporation of this modified nucleoside confers a range of advantageous properties that enhance probe performance, leading to improved sensitivity, specificity, and stability in various research applications. These probes are synthesized using phosphoramidite (B1245037) chemistry, where 5'-O-Dmt-2'-O-methyl-inosine serves as a key building block, with the 5'-O-dimethoxytrityl (Dmt) group acting as a temporary protecting group for the 5'-hydroxyl function during the automated solid-phase synthesis cycle. wikipedia.orgsigmaaldrich.com

The primary advantages of incorporating 2'-O-methyl-inosine into nucleic acid probes stem from the physicochemical changes imparted by the 2'-O-methyl group on the ribose sugar. These modifications are particularly beneficial for probes designed to detect RNA targets.

Enhanced Hybridization Affinity and Stability

One of the most notable benefits of 2'-O-methyl modification is the significant increase in the thermal stability of the probe-target duplex. The 2'-O-methyl group locks the sugar moiety in an A-form helical conformation, which is characteristic of RNA duplexes. This pre-organization of the probe's backbone reduces the entropic penalty of hybridization to a complementary RNA strand. Consequently, 2'-O-methylated probes exhibit a higher melting temperature (Tm) compared to their unmodified DNA counterparts. nih.govresearchgate.net

Research has shown that the incorporation of a 2'-O-methyl nucleotide can increase the Tm of a duplex with an RNA target by approximately 1.3°C per modification. genelink.com This enhanced binding affinity allows for the use of shorter probes while maintaining strong and stable hybridization at higher temperatures, which can reduce non-specific binding.

Interactive Data Table: Effect of 2'-O-Methyl Modification on Probe Melting Temperature (Tm)

Superior Nuclease Resistance

Standard DNA and RNA oligonucleotides are susceptible to degradation by nucleases present in biological samples. The 2'-O-methyl modification provides steric hindrance that protects the phosphodiester backbone from cleavage by both RNA- and DNA-specific nucleases. oup.com This increased stability makes 2'-O-methyl-inosine-containing probes highly suitable for applications in complex biological environments, such as cell lysates or for in situ hybridization, where nuclease activity can compromise probe integrity and assay performance. oup.com

Improved Specificity and Mismatch Discrimination

The ability to use shorter probes due to their higher affinity translates into improved specificity. Shorter oligonucleotides have a greater relative decrease in Tm when a mismatch is present compared to longer probes. A 12-base 2'-O-methyl oligoribonucleotide probe, which can have the same Tm as a 19-base DNA probe, demonstrates a much larger drop in Tm when bound to an RNA target with one or two mismatched bases. nih.govresearchgate.net This property is critical for applications requiring the discrimination of single nucleotide polymorphisms (SNPs) or closely related sequences.

Interactive Data Table: Mismatch Discrimination of Probes

Role of Inosine as a Universal Base

In addition to the benefits of the 2'-O-methyl modification, the inclusion of inosine itself is a key feature for certain probe designs. Inosine is a purine (B94841) nucleoside that can pair with all four canonical bases (adenine, cytosine, guanine, and thymine/uracil), although with varying affinities (I-C > I-A > I-T ~ I-G). biosyn.com This "universal" base pairing capability makes 2'-O-methyl-inosine an ideal component for probes designed to detect a family of related sequences or targets with known points of sequence degeneracy. It allows a single probe to recognize multiple variants of a target sequence, which is valuable in genotyping and in the detection of variable viral genomes. oup.combiosyn.com

Applications in Molecular Imaging

The enhanced stability and hybridization characteristics of 2'-O-methyl-inosine-containing probes make them excellent candidates for molecular imaging. These probes can be conjugated with reporter molecules, such as fluorophores or biotin, to enable the detection and visualization of specific RNA molecules within fixed cells or tissues. oup.com The ability of these probes to bind efficiently to structured RNA regions, such as ribosomal RNA (rRNA), further expands their utility in cellular imaging and diagnostic assays. nih.govresearchgate.net The resistance to degradation ensures that the probes remain intact throughout the often lengthy incubation and washing steps required for imaging protocols.

Future Directions and Biotechnological Prospects of 2 O Methyl Inosine Research

Rational Design Principles for Engineering Nucleic Acids with Tailored Properties

The engineering of nucleic acids with specific, predictable properties is a cornerstone of modern biotechnology. The 2'-O-methyl modification is a key component in the rational design of oligonucleotides for therapeutic and diagnostic applications.

One of the primary advantages of incorporating 2'-O-methyl nucleotides is the enhanced stability of the resulting oligonucleotide. The methyl group at the 2' position of the ribose sugar protects the phosphodiester backbone from degradation by nucleases, a significant hurdle in the in vivo application of oligonucleotide therapeutics. genelink.comnih.gov This increased stability is a critical design principle for antisense oligonucleotides, siRNAs, and aptamers. genelink.com

Furthermore, the 2'-O-methyl modification influences the conformational properties of the nucleic acid duplex. It tends to favor an A-form helix, which is the conformation adopted by RNA duplexes. This mimicry of RNA structure enhances the binding affinity of 2'-O-methylated oligonucleotides to their RNA targets. genelink.comnih.gov The resulting increase in duplex stability, as measured by the melting temperature (Tm), is a crucial factor in the design of potent antisense agents. genelink.com For instance, the incorporation of a 2'-O-methyl nucleotide can increase the Tm of a DNA/RNA duplex by approximately 1.3°C per modification. genelink.com

The use of 2'-O-methyl-inosine, in particular, offers an additional layer of design flexibility. Inosine (B1671953) is recognized as a "universal base" due to its ability to pair with all four canonical bases (A, C, G, and U/T). biosyn.com This property is particularly useful in the design of probes and primers for targeting sequences with known polymorphisms or for applications where a degree of promiscuity in binding is desired. biosyn.com

Table 1: Properties Conferred by 2'-O-Methyl Modification in Nucleic Acid Design

PropertyEffect of 2'-O-MethylationRationaleApplication in Design
Nuclease Resistance IncreasedSteric hindrance of the 2'-O-methyl group protects the phosphodiester backbone from enzymatic cleavage.Design of stable oligonucleotides for in vivo therapeutic use (e.g., antisense drugs).
Binding Affinity (Tm) IncreasedThe 2'-O-methyl group pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, favoring A-form duplexes with RNA targets.Engineering of high-affinity antisense oligonucleotides and siRNAs for potent gene silencing.
Structural Conformation Favors A-form helixThe modification mimics the structure of RNA.Design of molecules that effectively interact with RNA targets and RNA-binding proteins.
Specificity Can be modulatedWhen combined with other modifications like Locked Nucleic Acids (LNAs), the specificity of binding can be fine-tuned.Development of highly specific therapeutic oligonucleotides with reduced off-target effects. nih.gov

Exploration of Antiviral Mechanisms through In Vitro Studies of Modified Nucleosides

The study of modified nucleosides like 2'-O-methyl-inosine is pivotal in understanding and combating viral infections. Many viruses utilize RNA as their genetic material and have evolved mechanisms to evade the host immune system. One such mechanism involves the modification of their own RNA to mimic that of the host.

Viruses, including flaviviruses and coronaviruses, employ 2'-O-methyltransferases to methylate the 5' cap and internal positions of their viral RNA. nih.govnih.gov This 2'-O-methylation serves as a molecular signature to distinguish "self" from "non-self" RNA, thereby preventing the activation of the host's innate immune response. nih.gov The host immune system possesses sensors, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), that can recognize unmodified viral RNA and trigger an antiviral cascade, including the production of interferons. nih.govfrontiersin.org By methylating their RNA, viruses can evade this surveillance.

In vitro studies using 2'-O-methylated nucleosides are crucial for dissecting these viral evasion strategies. For example, research has shown that 2'-O-methylated RNA can act as an antagonist to TLR7, a receptor that recognizes single-stranded viral RNA. nih.gov This suggests that synthetic 2'-O-methylated oligonucleotides could be developed as immunomodulatory agents to dampen the inflammatory responses associated with certain viral infections.

Furthermore, understanding the substrate specificity of viral 2'-O-methyltransferases can inform the design of antiviral drugs. Modified nucleosides that act as competitive inhibitors of these enzymes could prevent viral RNA methylation, leaving the virus vulnerable to the host's immune system. nih.gov

Table 2: Research Findings on 2'-O-Methylation and Viral Evasion

Virus FamilyEnzyme InvolvedRole of 2'-O-MethylationPotential Therapeutic Strategy
Flaviviridae (e.g., Dengue, Zika) NS5 MethyltransferaseMethylates the 5' cap and internal adenosines of viral RNA to evade host innate immunity. nih.govplos.orgDevelopment of inhibitors targeting the NS5 methyltransferase to render viral RNA susceptible to immune recognition.
Coronaviridae (e.g., SARS-CoV-2) nsp16 (2'-O-methyltransferase)Methylates the 5' cap of viral RNA to mimic host mRNA and prevent recognition by host pattern recognition receptors. nih.govDesign of nucleoside analogs that block the activity of nsp16, thereby exposing the viral RNA to the host's antiviral defenses.

Investigations into Anticancer Activities in Cell-Based Models

Modified nucleosides have long been a cornerstone of cancer chemotherapy. Purine (B94841) nucleoside analogs, a class that includes derivatives of inosine, have demonstrated broad antitumor activity. medchemexpress.com The anticancer mechanisms of these compounds often involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

The incorporation of a 2'-O-methyl group can modulate the biological activity of these nucleoside analogs. Research into 5'-O-DMT-2'-O-methylinosine 3'-CE phosphoramidite (B1245037) has indicated potential anticancer activities in cell culture. biosynth.com While the precise mechanisms are still under investigation, it is plausible that the 2'-O-methyl modification could enhance the stability of the nucleoside analog, leading to prolonged intracellular concentrations and increased efficacy.

Furthermore, the development of antisense oligonucleotides and siRNAs containing 2'-O-methyl modifications to target cancer-related genes is a promising therapeutic strategy. These modified oligonucleotides can downregulate the expression of oncogenes or other proteins that contribute to tumor growth and survival. The enhanced stability and binding affinity conferred by the 2'-O-methyl groups are critical for the successful application of these therapies.

Cell-based models are instrumental in screening and characterizing the anticancer potential of novel modified nucleosides. Assays to measure cell viability, proliferation, and apoptosis can provide initial insights into the efficacy of compounds like 2'-O-methyl-inosine.

Potential for Targeting RNA Modification Enzymes in Mechanistic Therapeutic Research

The field of epitranscriptomics, which studies the role of RNA modifications in gene expression, has revealed that enzymes responsible for these modifications are potential therapeutic targets. stormtherapeutics.com RNA methyltransferases, in particular, have been implicated in various diseases, including cancer. stormtherapeutics.com

These enzymes are responsible for writing, reading, and erasing RNA modifications, thereby regulating RNA stability, translation, and localization. Dysregulation of these processes can lead to aberrant gene expression and contribute to disease pathogenesis.

Targeting RNA modification enzymes offers a novel approach to cancer therapy. For instance, inhibitors of specific methyltransferases could be developed to reverse the pro-tumorigenic effects of aberrant RNA methylation. The study of 2'-O-methyl-inosine and other modified nucleosides can aid in the development of such inhibitors. These molecules can serve as probes to understand the structure and function of RNA methyltransferases or as starting points for the design of potent and selective drugs.

Mechanistic research in this area involves identifying the specific RNA methyltransferases that are dysregulated in a particular cancer, understanding their downstream targets and pathways, and developing small molecules or nucleoside analogs to modulate their activity.

Advancements in Oligonucleotide-Based Technologies Driven by 2'-O-Methyl-Inosine Modifications

The unique properties of 2'-O-methyl-inosine and other 2'-O-methylated nucleosides are driving significant advancements in a range of oligonucleotide-based technologies.

Antisense Oligonucleotides (ASOs): The enhanced nuclease resistance and binding affinity of 2'-O-methylated ASOs make them more potent and durable in a biological environment. genelink.comnih.gov This has led to the development of more effective antisense therapies for a variety of diseases. mdpi.com

Small Interfering RNAs (siRNAs): The incorporation of 2'-O-methyl modifications into siRNA duplexes can reduce their immunogenicity without compromising their gene-silencing activity. nih.gov This is a critical step in making RNA interference a viable therapeutic modality.

Aptamers: These are short, single-stranded nucleic acids that can bind to specific targets with high affinity and specificity. The inclusion of 2'-O-methylated nucleotides can enhance the stability and binding properties of aptamers, making them more suitable for diagnostic and therapeutic applications. genelink.com

Diagnostic Probes: The use of 2'-O-methyl-inosine as a universal base in diagnostic probes allows for the detection of multiple sequence variants with a single probe. biosyn.com This is particularly valuable in the diagnosis of genetic diseases and in the detection of rapidly evolving pathogens.

The ongoing research into 2'-O-methyl-inosine and its analogs is expected to continue to fuel innovation in these and other oligonucleotide-based technologies, leading to the development of next-generation therapeutics and diagnostics with improved efficacy and safety profiles.

常见问题

Basic: What are the established synthetic routes for 5'-O-Dmt-2'-O-methyl-inosine, and how is its purity validated in academic settings?

Synthesis typically involves sequential protection-deprotection strategies. The 2'-hydroxyl group is methylated first, followed by 5'-O-dimethoxytrityl (Dmt) protection using Dmt-Cl under anhydrous conditions. Purity validation requires HPLC (reverse-phase C18 columns, acetonitrile/ammonium acetate gradients) and NMR (¹H/¹³C for confirming methyl and Dmt group integration). For novel compounds, mass spectrometry (ESI-MS) and elemental analysis are mandatory to confirm identity and ≥95% purity .

Basic: Which analytical techniques are prioritized for quantifying this compound in complex oligonucleotide mixtures?

HPLC-UV (260 nm detection) is standard for quantifying protected nucleosides. For mixtures with overlapping peaks, LC-MS/MS provides higher specificity by targeting unique mass transitions. Capillary electrophoresis (CE) with UV or fluorescence detection is recommended for resolving charged impurities, particularly in phosphoramidite intermediates .

Advanced: How do steric and electronic effects of the Dmt group influence coupling efficiency during solid-phase oligonucleotide synthesis?

The bulky Dmt group reduces coupling efficiency due to steric hindrance at the 5'-OH, necessitating prolonged coupling times (e.g., 300–600 seconds vs. 30 seconds for unmethylated analogs). Electronic effects from the methyl groups alter phosphoramidite reactivity, requiring optimization of activator concentrations (e.g., 0.25 M 5-ethylthio-1H-tetrazole). Post-synthesis trityl retention assays are critical for monitoring stepwise yields .

Advanced: What strategies resolve contradictions in stability data for this compound under acidic vs. neutral conditions?

Discrepancies arise from Dmt group lability in acidic environments (e.g., during deprotection) versus stability in neutral buffers. Methodological solutions include:

  • pH-controlled storage (neutral buffers with 0.1 M TEMED to scavenge protons).
  • Kinetic studies (TGA/DSC for thermal stability, HPLC monitoring of degradation byproducts).
  • Comparative NMR to track structural changes under varying conditions .

Basic: How are research questions formulated to investigate the functional role of 2'-O-methylation in this compound?

Using the FLOAT method :

  • Focus : Link methylation to outcomes (e.g., nuclease resistance, siRNA activity).
  • Link variables : Compare unmodified vs. methylated inosine in cellular uptake assays.
  • Scope : Narrow to specific cell lines (e.g., HeLa) to avoid overgeneralization.
  • Feasibility : Ensure access to LC-MS facilities for metabolite tracking .

Advanced: What experimental designs address batch-to-batch variability in this compound synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, reagent stoichiometry).
  • In-line PAT tools : Implement FTIR or Raman spectroscopy for real-time reaction monitoring.
  • Statistical control charts : Track purity metrics (e.g., HPLC area%) across batches to identify outliers .

Basic: How should researchers present spectroscopic data for this compound to ensure reproducibility?

  • NMR : Report solvent, frequency, and δ-values for diagnostic peaks (e.g., Dmt aromatic protons at 6.8–7.4 ppm).
  • HPLC : Include column type, gradient program, and retention times.
  • MS : Specify ionization mode and major fragments (e.g., [M+H]+ at m/z 589.2). Avoid overcrowding figures; use supplementary tables for raw data .

Advanced: What methodologies reconcile conflicting bioactivity data for oligonucleotides containing this compound?

  • Dose-response normalization : Account for variations in cellular uptake efficiency (e.g., via qPCR of intracellular oligonucleotide levels).
  • Orthogonal assays : Combine luciferase reporter systems with northern blotting to confirm target engagement.
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus trends .

Basic: What ethical and documentation standards apply to studies using this compound in biological models?

  • Animal/human studies : Obtain IRB/IACUC approval; document protocols in supplementary materials.
  • Chemical safety : Include CAS numbers, MSDS references, and waste disposal methods.
  • Data transparency : Deposit raw spectra/chromatograms in repositories like Zenodo with DOI links .

Advanced: How can machine learning optimize the design of this compound derivatives for enhanced pharmacokinetics?

  • Feature engineering : Train models on descriptors like logP, polar surface area, and H-bond donors.
  • Generative algorithms : Use reinforcement learning to propose novel substitutions at the 2'-O position.
  • Validation : Prioritize in vitro ADME assays (e.g., microsomal stability) for top candidates .

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